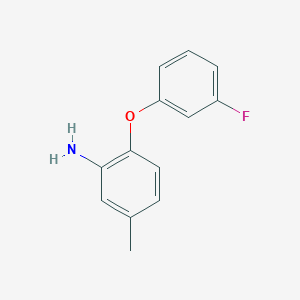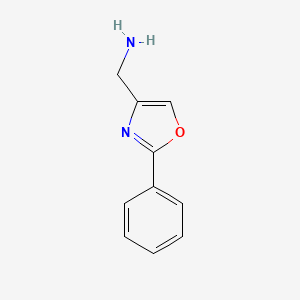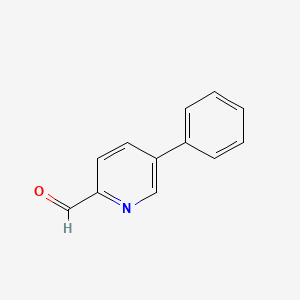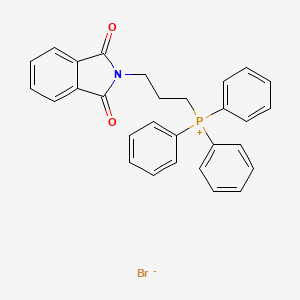
(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide
Overview
Description
(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide is a chemical compound that features a triphenylphosphonium group attached to a propyl chain, which is further linked to a 1,3-dioxoisoindolin-2-yl moiety. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of kn-93, an inhibitor of calmodulin kinase ii , suggesting potential involvement in calcium signaling pathways.
Result of Action
Similar compounds have been used in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands , suggesting potential neuroactive effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of automated synthesis equipment and continuous flow chemistry could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are key in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and strong nucleophiles are typically employed.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products could be alcohols or amines.
Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The triphenylphosphonium group can facilitate the delivery of compounds into cells, making it useful in biological studies.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Triphenylphosphonium derivatives: Other compounds with similar triphenylphosphonium groups but different substituents.
Isoindolin derivatives: Compounds with variations in the isoindolin moiety.
Uniqueness: (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide is unique due to its specific combination of the triphenylphosphonium group and the 1,3-dioxoisoindolin-2-yl moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
7743-29-5 |
|---|---|
Molecular Formula |
C29H24NO2P |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H24NO2P/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-11,13-20,22H,12,21H2 |
InChI Key |
NGMHKLBPMGQBFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

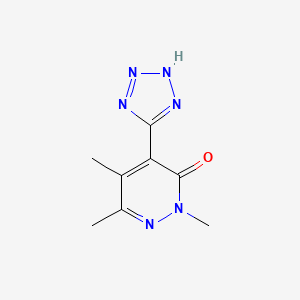
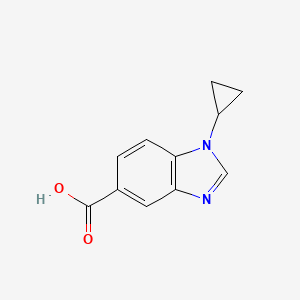

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
